molecular formula C10H9BrN2O2 B1425779 Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1176413-18-5

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B1425779
M. Wt: 269.09 g/mol
InChI Key: BWRCJWUINJWDOJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1176413-18-5 . It has a molecular weight of 269.1 . The compound is a wheat solid in physical form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate, has been a subject of interest in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The InChI Code for Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a wheat solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridine derivatives, are crucial in medicinal chemistry due to their diverse biological activities. They have been studied for antibacterial, antifungal, anticancer, and anti-inflammatory properties, among others. The structural variability of these compounds allows for the development of novel drugs with specific target activities.

  • Pyridine derivatives possess different biological activities, such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity (Abu-Taweel et al., 2022).

Synthesis and Applications in Organic Chemistry

The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyridine derivatives, is of significant interest due to their applications in organic synthesis, catalysis, and material science. These compounds serve as intermediates in the synthesis of complex molecules and have applications in developing catalysts, sensors, and other functional materials.

  • Heterocyclic N-oxide derivatives, for instance, are versatile synthetic intermediates with applications in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, highlighting their broad utility in advanced chemistry and drug development investigations (Li et al., 2019).

Environmental and Analytical Chemistry

The environmental fate, analysis, and potential toxicity of heterocyclic compounds are also areas of research interest. Understanding the behavior of these compounds in the environment, their degradation pathways, and methods for their detection and quantification are essential for assessing their environmental impact and for regulatory purposes.

  • The genotoxicity of certain nitrosoureas, such as 1-Ethyl-1-nitrosourea (ENU), has been extensively studied, demonstrating the importance of understanding the biological effects and interactions of chemical compounds, including those related to heterocyclic compounds (Shibuya & Morimoto, 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H320 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRCJWUINJWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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